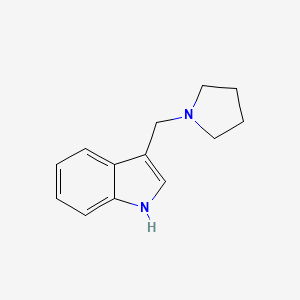

3-(PYRROLIDIN-1-YLMETHYL)INDOLE

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-13-12(5-1)11(9-14-13)10-15-7-3-4-8-15/h1-2,5-6,9,14H,3-4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIMZMSKBKAABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202072 | |

| Record name | 1H-Indole, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5379-94-2 | |

| Record name | 1H-Indole, 3-(1-pyrrolidinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005379942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5379-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrrolidin 1 Ylmethyl Indole and Its Derivatives

Direct Synthetic Routes to 3-(Pyrrolidin-1-ylmethyl)indole

The most common and direct method for synthesizing this compound is the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located at the C-3 position of the indole (B1671886) ring. The reaction typically uses indole, an aldehyde (commonly formaldehyde), and a secondary amine, which in this case is pyrrolidine (B122466).

A highly efficient and sustainable approach for this transformation involves a Mannich-type reaction under catalyst-free conditions. rsc.org This method provides a straightforward synthesis of 3-aminoalkylated indoles. rsc.org

Another advanced direct approach utilizes microflow technology. nih.gov This method involves the rapid generation of highly reactive (1H-indol-3-yl)methyl electrophiles, which are otherwise challenging to prepare due to their tendency to undergo undesired dimerization or oligomerization. nih.gov In a microflow reactor, the electrophile can be generated in milliseconds and immediately reacted with a nucleophile like pyrrolidine. This technique allows for the successful synthesis of the desired tertiary amine in high yield (86%) under mild conditions (25 °C) with very short reaction times. nih.gov

Table 1: Direct Synthesis of 3-(Substituted)methylindoles

| Method | Reactants | Conditions | Key Features | Source |

|---|---|---|---|---|

| Mannich-Type Reaction | Indole, Aldehyde, Secondary Amine (e.g., Pyrrolidine) | Catalyst-free, Methanol or Ethylene Glycol as promoting media | Sustainable, efficient, no column chromatography needed | rsc.org |

| Microflow Synthesis | Indole derivative, Vilsmeier reagent, Pyrrolidine | Microflow reactor, 25 °C, rapid mixing (0.02s generation, 0.1s reaction) | Overcomes instability of electrophilic intermediate, high yield, rapid | nih.gov |

Approaches for the Construction of Analogous Indole-Pyrrolidine Hybrid Scaffolds

Beyond direct routes, various powerful synthetic methods can be employed to construct the foundational indole ring, which can then be functionalized to incorporate the pyrrolidinomethyl group or to build more complex hybrid structures.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves heating a phenylhydrazone, derived from the condensation of a phenylhydrazine (B124118) and a suitable aldehyde or ketone, in the presence of an acid catalyst. byjus.com Brønsted acids like H₂SO₄ and polyphosphoric acid, or Lewis acids such as zinc chloride, are commonly used. wikipedia.org The core of the reaction is a tandfonline.comtandfonline.com-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. byjus.com

While the classic method requires elevated temperatures, several variants have been developed to expand its scope and improve conditions. organic-chemistry.org A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org This catalytic approach allows for the formation of the indole scaffold under milder conditions. The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, which can serve as precursors for subsequent elaboration into indole-pyrrolidine hybrids. byjus.com

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. thieme-connect.com This reaction is widely used for the synthesis of 3-substituted indoles. thieme-connect.comresearchgate.net Intramolecular Heck reactions are particularly valuable for constructing complex heterocyclic systems, including those containing the indole nucleus. acs.orgresearchgate.net

For instance, 3,4-benzo[c]-β-carbolines have been synthesized from 2-aryl(tosylamino)methyl-3-bromoindoles via a palladium-acetate-mediated intramolecular Heck coupling. acs.org The reaction demonstrates how a substituent can be tethered to the indole core and then cyclized to form fused ring systems. The control over β-hydride elimination in the Heck reaction mechanism allows for the generation of tertiary and quaternary stereocenters, making it a highly diastereoselective method. chim.it This strategy is effective for creating functionalized indoles that can be further modified to attach a pyrrolidine ring or to build integrated indole-pyrrolidine structures. thieme-connect.comchim.it

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. tandfonline.comtandfonline.com Numerous MCRs have been developed for the synthesis of 3-substituted indoles. tandfonline.comrsc.org

A common strategy involves the one-pot sequential reaction of an indole, an aldehyde, and a nucleophile. tandfonline.com The method often proceeds through the in situ generation of a 3-indolylalcohol intermediate, which is then subjected to nucleophilic substitution. tandfonline.com These reactions can be catalyzed by simple bases or run under catalyst-free conditions, enhancing their green credentials. tandfonline.comdergipark.org.tr MCRs provide a versatile platform for generating molecular diversity, allowing for the rapid assembly of a library of 3-substituted indole derivatives by varying the starting components. tandfonline.comdergipark.org.tr For example, a three-component reaction of indoles, aldehydes, and pyrazol-5-amine has been used to generate 3-substituted indoles that can be further cyclized. rsc.org

The presence of stereocenters in drug molecules is critical, as different enantiomers can exhibit vastly different pharmacological activities. mappingignorance.org Therefore, the stereoselective synthesis of indole-pyrrolidine hybrids is of paramount importance. The pyrrolidine ring, especially when substituted, is a common source of chirality in these molecules. mdpi.com

One of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. mappingignorance.org This reaction can create up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org For the construction of indole-pyrrolidine hybrids, this can be applied to the reaction of an azomethine ylide (generated, for example, from isatin (B1672199) and an amino acid like sarcosine) with a suitable dipolarophile. nih.govresearchgate.net This approach has been used to synthesize highly functionalized spiro[indoline-3,2′-pyrrolidines] regio- and stereoselectively. nih.govresearchgate.net The synthesis of the individual enantiomers of a related compound, 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole, has also been reported, highlighting the importance of stereochemical differentiation. nih.gov

Table 2: Stereoselective Synthesis of Indole-Pyrrolidine Scaffolds

| Method | Reactants | Key Features | Product Type | Source |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Isatin, Sarcosine, Dipolarophile | Generates multiple stereocenters; high regio- and stereoselectivity | Spiro[indoline-3,2′-pyrrolidines] | nih.govresearchgate.net |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Atom-economical, highly stereoselective, potential for four new stereocenters | Enantiomerically enriched pyrrolidines | mappingignorance.org |

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of indoles and their derivatives to reduce waste, avoid hazardous solvents, and improve energy efficiency. tandfonline.comtandfonline.com

Key green approaches include:

Catalyst-Free Reactions: As mentioned for the direct Mannich-type synthesis, eliminating the need for a catalyst simplifies purification, reduces costs, and avoids issues with metal toxicity. rsc.org One-pot, three-component syntheses of 3-aminoalkylated indoles have been successfully carried out under catalyst-free conditions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com This technique has been applied to various indole syntheses, including the Fischer indole synthesis. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a cornerstone of green chemistry. researchgate.net MCRs for 3-substituted indoles have been successfully performed in aqueous media. dergipark.org.tr

Biodegradable Catalysts: The development of recyclable and biodegradable catalysts, such as bioglycerol-based carbon sulfonic acid, provides a sustainable alternative to traditional metal catalysts for synthesizing indole derivatives under solvent-free conditions. nih.gov

These methodologies contribute to a more sustainable production of valuable indole scaffolds, aligning with the modern demands of pharmaceutical and chemical manufacturing. rsc.org

Synthesis of Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Core Structures

The spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core is a privileged scaffold, notably utilized in the development of potent inhibitors of the MDM2-p53 protein-protein interaction. The synthesis of this complex three-dimensional structure often relies on cycloaddition reactions.

A prominent and efficient method is the three-component decarboxylative 1,3-dipolar cycloaddition . This reaction involves an isatin, an amino acid (such as sarcosine), and a dipolarophile like a nitrostyrene (B7858105) derivative. The in situ generation of an azomethine ylide from the isatin and amino acid, followed by its [3+2] cycloaddition with the nitrostyrene, constructs the spiro-pyrrolidine ring in a single, highly convergent step. researchgate.netiaea.org This method is particularly powerful as it can generate up to four stereocenters in one operation, although often as a racemic mixture. researchgate.net The reaction conditions are generally mild, proceeding under conventional heating. iaea.org

Another key strategy is the intramolecular cyclization of azomethine ylides . This approach is tailored for creating even more complex, fused spiro[indole-pyrrolidine] systems. escholarship.org The process begins by designing a precursor that contains both the azomethine ylide-forming components and a tethered alkene. Upon formation, the ylide undergoes an intramolecular cycloaddition with the alkene, effectively stitching the pyrrolidine ring onto the indole core in a spirocyclic fashion. escholarship.org This methodology has been successfully applied to the targeted synthesis of structurally complex spiro[indole-3,2′-pyrrolo[2,3-c]pyrrole]‐2,4′‐diones, which are potent MDM2-p53 inhibitors. escholarship.org

Furthermore, the use of microwave irradiation has been shown to accelerate the synthesis of related spiroindoles, such as spiro[3H-indole-3,4'(1'H)pyrano[2,3-c]pyrrole] derivatives. This technique can significantly reduce reaction times compared to classical heating methods. mdpi.comnih.gov

| Method | Reactants | Key Features | Reference |

| Three-Component 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Nitrostyrene | Forms spiro-pyrrolidine ring in one step; can create multiple stereocenters. | researchgate.netiaea.org |

| Intramolecular Azomethine Ylide Cycloaddition | Precursor with ylide-forming groups and a tethered alkene | Creates complex fused spiro systems; high degree of structural control. | escholarship.org |

| Microwave-Assisted Synthesis | 3-Dicyanomethylene-2H-indole-2-one, 2-Pyrrolidone | Accelerates reaction rates for related spiro compound synthesis. | mdpi.comnih.gov |

Synthesis of N-Substituted Indole Derivatives

Substitution at the indole nitrogen (N-1 position) is a common strategy to modulate the pharmacological properties of indole-containing compounds. Various methods have been developed to achieve N-alkylation and N-arylation of the this compound core and related structures.

A general and widely used method for N-alkylation or N-arylation involves the deprotonation of the indole N-H with a suitable base, followed by reaction with an electrophile. For the synthesis of N-arylmethyl substituted indoles, sodium hydride (NaH) is a common choice to generate the indolide anion in an anhydrous solvent like dimethylformamide (DMF). rsc.org Subsequent addition of an appropriate arylmethyl halide (e.g., benzyl (B1604629) bromide) furnishes the N-substituted product. rsc.org This straightforward approach allows for the introduction of a wide variety of substituents on the indole nitrogen.

The synthesis of more complex N-substituted derivatives, such as those incorporating a tetrahydropyridine (B1245486) moiety, has also been described. For instance, N-[3-((1H-pyrrol-1-yl)methyl)-1,2,5,6-tetrahydropyridin-1-yl]benzamides can be synthesized from a pyridinium (B92312) ylide precursor. nih.gov The key step involves the reduction of the pyridinium ylide using a reducing agent like sodium borohydride (B1222165) to yield the tetrahydropyridine ring. nih.gov

Another important transformation is the reduction of a carbonyl group adjacent to the pyrrolidine ring, which can be part of a precursor synthesis for N-substituted compounds like Eletriptan. The reduction of an amide, such as (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, can be achieved using various reducing agents. While lithium aluminium hydride (LAH) is a classic choice, other reagents like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) have been used to provide a cleaner reaction and easier workup, yielding the key 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole intermediate. google.com

| Substitution Type | Method | Reagents | Key Features | Reference |

| N-Arylmethylation | Deprotonation and Alkylation | Indole, Sodium Hydride, Arylmethyl Halide | General and versatile method for N-1 substitution. | rsc.org |

| N-Substituted Tetrahydropyridines | Reduction of Pyridinium Ylide | Pyridinium Ylide, Sodium Borohydride | Access to complex N-amino substituted heterocyclic systems. | nih.gov |

| Reduction of Amide Precursor | Amide Reduction | Amide, SDMA or LAH | Key step in the synthesis of N-methylated drug intermediates like that for Eletriptan. | google.com |

Advanced Synthetic Strategies for Complex Indole-Pyrrolidine Hybrid Molecules

The demand for stereochemically pure and structurally diverse indole-pyrrolidine hybrids has driven the development of advanced synthetic strategies. These methods often employ catalysis and novel reaction concepts to achieve high levels of efficiency and selectivity.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines and indolines. Through directed evolution, enzymes like cytochrome P411 have been engineered to catalyze abiological intramolecular C(sp³)–H amination of organic azides. escholarship.orgacs.org This "pyrrolidine synthase" can construct the pyrrolidine ring with high enantioselectivity, offering a green and efficient alternative to traditional chemical methods. escholarship.orgacs.org

Catalytic enantioselective reactions are at the forefront of modern organic synthesis. Strategies for the one-pot, catalytic enantioselective synthesis of pyrrolidine alkaloids have been developed, often employing metal catalysts to achieve high stereocontrol. researchgate.net For instance, iridium-catalyzed reductive [3+2] cycloadditions can be used to construct complex cyclic amine systems. researchgate.net Gold(I) catalysts have also been employed in the atroposelective synthesis of 2-arylindoles, demonstrating the ability of chiral catalysts to control complex stereochemical outcomes. nih.gov

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The continuous flow synthesis of indoles, such as through the Fischer indole synthesis, can be performed under high-temperature and pressure conditions, drastically reducing reaction times and increasing productivity. mdpi.com This technology is particularly attractive for the large-scale production of indole-based pharmaceutical intermediates.

Photoredox catalysis enables novel reaction pathways through single-electron transfer (SET) processes. This strategy has been harnessed to develop radical cascade reactions for the collective synthesis of numerous monoterpene indole alkaloids. acs.org By generating a nitrogen-centered radical from a sulfonamide, complex cascade reactions can be triggered, leading to the rapid assembly of intricate indole alkaloid cores with excellent diastereoselectivity. acs.org

| Strategy | Description | Key Advantages | Reference |

| Biocatalysis | Use of engineered enzymes (e.g., cytochrome P411) for intramolecular C-H amination. | High enantioselectivity, environmentally friendly conditions. | escholarship.orgacs.org |

| Catalytic Enantioselective Synthesis | Employs chiral metal catalysts (e.g., Iridium, Gold) for stereocontrolled ring formation. | High stereoselectivity, access to complex chiral molecules. | researchgate.netnih.gov |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch reactor. | Enhanced safety, scalability, reduced reaction times, and increased productivity. | mdpi.com |

| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate radical cascade reactions. | Access to unique reaction pathways, rapid construction of complex molecular architectures. | acs.org |

Pharmacological Profiles and Biological Activities of 3 Pyrrolidin 1 Ylmethyl Indole and Its Analogs

Serotonergic Receptor Modulation

The structural motif of 3-(pyrrolidin-1-ylmethyl)indole is a key feature in a variety of ligands that interact with the serotonergic system. This system, with its multiple 5-hydroxytryptamine (5-HT) receptor subtypes, is a crucial target for therapeutic intervention in a range of neurological and psychiatric disorders.

Agonism and Antagonism at 5-Hydroxytryptamine (5-HT) Receptors

The interaction of this compound analogs with 5-HT receptors is highly specific and can be modulated by subtle structural modifications, leading to compounds with distinct profiles as agonists or antagonists.

Research into a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles has revealed their potential as potent and selective agonists for the human 5-HT1D receptor. nih.gov A key finding from these studies was the identification of a pyrrolidine (B122466) derivative, referred to as compound 3b in the study, which demonstrated a 9-fold selectivity for the h5-HT1D receptor over the h5-HT1B receptor. nih.gov Further modifications, such as the substitution of the pyrrolidine ring with methylbenzylamine groups, resulted in compounds with nanomolar affinity for the 5-HT1D receptor and a remarkable 100-fold selectivity over the 5-HT1B subtype. nih.gov The introduction of an oxazolidinone moiety at the 5-position of the indole (B1671886) ring further enhanced this selectivity, achieving up to 163-fold preference for the 5-HT1D receptor. nih.gov These compounds were confirmed as full agonists through [35S]GTPγS binding assays in CHO cells expressing human 5-HT receptors. nih.gov This research underscores the capacity to differentiate between the h5-HT1D and h5-HT1B receptors through specific ligand substitutions, highlighting a significant binding pocket in the h5-HT1D receptor that is not present in the h5-HT1B receptor. nih.gov

Eletriptan, chemically known as (R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, is a prominent example of a this compound analog with potent agonist activity at 5-HT1B and 5-HT1D receptors. It belongs to the "triptan" class of drugs and is recognized for its role in the acute treatment of migraine. acs.org Eletriptan and other triptans exhibit their therapeutic effects by activating 5-HT1B and 5-HT1D receptors. acs.org

In addition to 5-HT1D agonism, research has also explored the 5-HT1A activity of related indole structures. For instance, a series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their affinity for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT). uj.edu.pl One particular compound from this series, 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile, emerged as a promising candidate with high affinity for the 5-HT1A receptor (Ki = 10.0 nM) and potent SERT inhibition (Ki = 2.8 nM), along with demonstrated 5-HT1A receptor agonistic activity. uj.edu.pl

A fascinating aspect of the pharmacology of this compound analogs is the stereospecific differentiation of their activity at the 5-HT6 receptor. A study on 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives revealed that enantiomers of the same compound can have opposing functional effects. acs.orgnih.govacs.org Specifically, the (R)-enantiomers of this series were identified as potent, full agonists of the 5-HT6 receptor, with some compounds exhibiting EC50 values of 1 nM or less. acs.orgnih.govacs.org In stark contrast, the corresponding (S)-enantiomers acted as moderate antagonists at the same receptor. acs.orgnih.govacs.org This discovery of potent agonists and antagonists within a single chemical series, dictated by the chirality of the pyrrolidine ring, is a remarkable finding in medicinal chemistry. acs.org

Exploration of Other Serotonergic Subtypes

While significant focus has been placed on the 5-HT1D and 5-HT6 receptors, the interaction of this compound analogs with other serotonergic subtypes has also been investigated. For example, 3-pyrrolidine-indole derivatives have been explored as selective modulators of 5-HT2 receptors. nih.gov These compounds are of interest due to the role of 5-HT2A receptors in the action of psychedelic substances, which are known to be agonists or partial agonists at this receptor. nih.gov The selectivity of these analogs across the broader panel of 5-HT receptors is a key aspect of their pharmacological profile.

Anticancer and Antiproliferative Activities

Beyond their effects on the central nervous system, this compound derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative activities. The indole scaffold itself is a component of many natural and synthetic molecules with antitumor properties. nih.gov

Recent studies have demonstrated the potent antiproliferative effects of various analogs. For instance, a series of new 5-chloro-indole-2-carboxylate derivatives bearing a pyrrolidin-1-yl moiety were synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov One such compound, Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate, was found to be a highly active antiproliferative agent. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected this compound analogs against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Compound 3b (R = p-pyrrolidin-1-yl) | MCF-7 (Breast) | 32 | nih.gov |

| Compound 3b (R = p-pyrrolidin-1-yl) | Panc-1 (Pancreatic) | Not specified | nih.gov |

| Compound 3b (R = p-pyrrolidin-1-yl) | A-549 (Epithelial) | Not specified | nih.gov |

| Compound 3e (R = m-piperidin-1-yl) | Panc-1 (Pancreatic) | Not specified | nih.gov |

| Compound 3e (R = m-piperidin-1-yl) | MCF-7 (Breast) | Not specified | nih.gov |

| Compound 3e (R = m-piperidin-1-yl) | A-549 (Epithelial) | Not specified | nih.gov |

| Compound 3b (R = p-pyrrolidin-1-yl) | LOX-IMVI (Melanoma) | 1120 | nih.gov |

| Compound 3e (R = m-piperidin-1-yl) | LOX-IMVI (Melanoma) | 960 | nih.gov |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The mechanism of action for the anticancer effects of these compounds is an active area of investigation, with some derivatives showing inhibitory activity against key targets in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and BRAF kinases. nih.gov For example, the aforementioned compound 3b (R = p-pyrrolidin-1-yl) demonstrated more potent inhibitory activity against EGFR than the reference compound erlotinib, with an IC50 value of 74 nM. nih.gov

Furthermore, analogs of the marine alkaloid nortopsentin, which feature an indole and a pyrrole (B145914) or thiazole (B1198619) ring system, have also shown significant antiproliferative activity across a wide range of human tumor cell lines. mdpi.com These findings highlight the versatility of the indole core structure and the importance of the pyrrolidine-containing substituent in the development of novel anticancer agents.

Inhibition of c-Myc G-Quadruplex DNA

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. sci-hub.se These structures are prevalent in key regulatory regions of the genome, such as the promoters of oncogenes like c-Myc. sci-hub.senih.gov The c-Myc oncogene, which is overexpressed in a majority of human cancers, has a G-rich nuclease hypersensitivity element upstream of its promoter that can form a G4 structure, acting as a transcriptional repressor. sci-hub.senih.gov Stabilization of this G4 structure by small molecules is a promising therapeutic strategy to downregulate c-Myc expression and inhibit tumor growth. sci-hub.semdpi.com

An analog of this compound, the compound 2-[6-(4-pyrrolidin-1-ylmethyl-phenyl)-pyrrolo[2,3-b]pyridin-1-yl]-acetamide, has been identified as a potent G-quadruplex binder. unimi.it Research using NMR, CD, and fluorescence spectroscopy has provided evidence of a strong interaction between this compound and G-quadruplex models, including the sequence found in the c-Myc promoter. unimi.it The binding affinity (Kb) for this interaction is in the order of 10^6 M-1, indicating a significant and stable complex formation. unimi.it This interaction suggests a potential mechanism of action involving G4 stabilization, which could contribute to its therapeutic effects. unimi.it While some G-quadruplex stabilizing compounds have shown cytotoxicity against cancer cell lines like MCF-7, others had no significant impact on HeLa cell growth at low concentrations, suggesting cell-type-dependent sensitivity. mdpi.com

Modulation of MDM2–p53 Protein–Protein Interaction

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical control point in cellular apoptosis and cancer progression. acs.orgscispace.com Inhibiting this protein-protein interaction (PPI) can reactivate p53 function in wild-type tumors, representing a key strategy in cancer therapy. scispace.comnih.gov Analogs of this compound, specifically those based on a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, have emerged as potent and chemically stable inhibitors of the MDM2-p53 interaction. nih.govresearchgate.net

These compounds were developed through scaffold modification of earlier inhibitors to overcome chemical instability issues like epimerization. nih.govresearchgate.net Structure-based design led to complex, fused-ring systems that fit precisely into the hydrophobic triad (B1167595) of the MDM2 binding pocket, disrupting its interaction with p53. acs.orgresearchgate.net For instance, the compound BI-0252 demonstrated high selectivity and in vivo efficacy in a xenograft model. nih.gov Further optimization revealed that a hydrogen bond between the secondary nitrogen of the pyrrolidine ring and the His96 residue of the MDM2 protein is important for binding. nih.gov

| Compound | Scaffold | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| BI-0252 | spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole] | MDM2-p53 PPI | Potent inhibitor | nih.gov |

| Compound 3 | spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivative | MDM2-p53 PPI | Achieved tumor regression in vivo | acs.org |

| Compound 10 | unsubstituted octahydro-pyrrolo[3,2-b]pyrrole | MDM2-p53 PPI | No improvement in potency | acs.org |

Selective Survivin Inhibition

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is highly overexpressed in most human cancers while being almost undetectable in normal adult tissues. nih.govnih.gov Its crucial roles in regulating cell division and inhibiting apoptosis make it an attractive and specific target for cancer therapy. nih.govnih.gov While the search for survivin inhibitors is active, research has largely focused on scaffolds other than indole-pyrrolidines.

One such class of inhibitors is based on a hydroxyquinoline scaffold. nih.gov Within a series of these analogs, modifications included the introduction of various cyclic amines, including pyrrolidine. For example, the compound 7-(pyrrolidin-1-ylmethyl)-5-((4-(thiophen-3-yl)-2H-1,2,3-triazol-2-yl)methyl)quinolin-8-ol was synthesized as part of an effort to optimize a lead survivin inhibitor. nih.gov This indicates that while not attached to an indole core, the pyrrolidin-1-ylmethyl moiety is being explored in the design of inhibitors for this specific cancer target.

Cytotoxicity and Growth Inhibition against Various Cancer Cell Lines

Derivatives containing the indole-pyrrolidine framework have demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. nih.govnih.gov The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides bearing different substituents, including a 2-methyl pyrrolidin-1-yl group, showed promising antiproliferative activity. nih.gov The compound with the 2-methyl pyrrolidin-1-yl substituent (Compound 5f) was the most potent derivative in its series, with a mean GI50 of 29 nM across four tested cancer cell lines, outperforming the reference drug erlotinib. nih.gov Another novel synthetic compound, 1,1,3-tri(3-indolyl)cyclohexane, also showed potent anticancer activity in lung cancer cell lines and in vivo xenograft models. nih.gov Additionally, a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. mdpi.com

| Compound Class/Name | Cancer Cell Lines | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5f) | A549, HT-29, MKN-45, Capan-1 | 29 nM (mean) | nih.gov |

| 1,1,3-tri(3-indolyl)cyclohexane | A549, H1299, H1435, CL1-1, H1437 | Effective growth inhibition | nih.gov |

| c-MYC G4-stabilizing compound 3 | MCF-7 (Breast) | < 0.01 µM | mdpi.com |

| c-MYC G4-stabilizing compound 3 | HeLa (Cervical) | No significant impact at low conc. | mdpi.com |

Induction of Apoptosis

A primary mechanism through which many indole-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. nih.govnih.gov This can be achieved through various signaling pathways, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic factors.

Compounds based on a 1H-indole-2-carboxylic acid scaffold have been designed as inhibitors of Mcl-1, a key anti-apoptotic protein overexpressed in many cancers, including acute myeloid leukemia. nih.govnih.gov By binding to Mcl-1, these inhibitors prevent it from sequestering pro-apoptotic proteins, thereby triggering the apoptotic cascade. nih.gov One such inhibitor, compound 47, was shown to induce apoptosis in AML cells and inhibit tumor growth in xenograft models. nih.gov Similarly, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives were identified as potent inducers of apoptosis. nih.gov These compounds were found to significantly increase the levels of caspase-3, a critical executioner caspase in the apoptotic pathway, in pancreatic cancer cells. nih.gov The induction of apoptosis by some indole compounds has also been linked to the generation of reactive oxygen species (ROS) and the activation of the JNK stress pathway. nih.gov

Antimicrobial Efficacy

The indole and pyrrolidine rings are structural motifs found in compounds with significant antimicrobial properties. nih.govekb.eg Derivatives combining these two heterocyclic systems have been investigated as potential new agents to combat bacterial infections, including those caused by drug-resistant pathogens. nih.gov

Antibacterial Spectrum and Mechanisms (e.g., Methyl Transferase Inhibition)

Indole-based derivatives have shown particular promise against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of serious infections. nih.gov The antibacterial spectrum of these compounds often includes a range of Gram-positive bacteria. nih.govmdpi.com

A study of novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to very good antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria. mdpi.com The activity of these compounds in some cases exceeded that of the reference antibiotics ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. mdpi.com Molecular docking studies for this series of compounds suggested that their antibacterial action likely stems from the inhibition of the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is essential for the biosynthesis of the bacterial cell wall peptidoglycan. mdpi.com While the prompt mentions methyl transferase inhibition, the available literature more strongly points towards mechanisms like MurB inhibition for this class of indole derivatives. Further research continues to explore the precise mechanisms of action to develop new and effective antibacterial agents. nih.gov

Antifungal Properties

The search for novel antifungal agents is a critical area of research due to the rise of opportunistic fungal infections. nih.gov Analogs of this compound have been investigated for their potential to combat various fungal pathogens.

In one study, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated for their in vitro antifungal activities against several plant pathogenic fungi. mdpi.com Compounds with iodo, chloro, or bromo substituents at the 5-position of the 3-hydroxy-2-oxoindole and indole rings demonstrated significant antifungal activity. mdpi.com Notably, one derivative, compound 3u , exhibited potent activity against Rhizoctonia solani, with an EC50 of 3.44 mg/L, which was superior to the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. mdpi.com

Another study focused on indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety. nih.gov Among the synthesized compounds, Z2 showed the highest bioactivity against Botrytis cinerea, with an EC50 value of 2.7 μg/mL, surpassing the efficacy of the control drugs azoxystrobin (B1666510) and fluopyram. nih.gov Further investigation suggested that Z2 may act as a succinate (B1194679) dehydrogenase inhibitor, disrupting the cell membrane of the fungus. nih.gov

Peptidomimetic structures based on plant defensins have also been designed and screened for their antifungal properties. nih.gov Two of the four designed compounds, C1 and C2 , which are related to the broader class of nitrogen-containing heterocyclic compounds, showed more potent antifungal activity against Aspergillus niger and Saccharomyces cerevisiae compared to the other two analogs. nih.gov

Table 1: Antifungal Activity of this compound Analogs and Related Compounds

| Compound/Analog | Target Fungi | Activity | Source |

| 3u (3-indolyl-3-hydroxy oxindole derivative) | Rhizoctonia solani | EC50 = 3.44 mg/L | mdpi.com |

| Z2 (indole derivative with 1,3,4-thiadiazole) | Botrytis cinerea | EC50 = 2.7 μg/mL | nih.gov |

| C1 (peptidomimetic) | Aspergillus niger, Saccharomyces cerevisiae | Potent antifungal activity | nih.gov |

| C2 (peptidomimetic) | Aspergillus niger, Saccharomyces cerevisiae | Potent antifungal activity | nih.gov |

Antiviral Activities (e.g., against Hepatitis C Virus, Herpes Simplex Virus-1)

The antiviral potential of indole derivatives has been explored against a range of viruses, including the Hepatitis C Virus (HCV) and Herpes Simplex Virus-1 (HSV-1).

Hepatitis C Virus (HCV):

A series of ethyl 1H-indole-3-carboxylates were synthesized and evaluated for their anti-HCV activities. nih.gov Many of these compounds showed activity at low concentrations. nih.gov Specifically, compounds 9a(2) and 9b(1) demonstrated higher selectivity indices for inhibiting HCV entry and replication compared to the lead compound, Arbidol. nih.gov Another compound, 9a(3) , also showed a higher selectivity index for entry inhibition than Arbidol. nih.gov Research on 1-indanone (B140024) thiosemicarbazones has also shown potent suppression of HCV replication, likely through the inhibition of non-structural viral proteins. nih.gov

Herpes Simplex Virus-1 (HSV-1):

Pyrrolidine dithiocarbamate (B8719985) (PDTC), a pyrrolidine derivative, has been shown to inhibit the replication of both HSV-1 and HSV-2. nih.gov It suppresses the expression of viral immediate-early and late genes, as well as the production of new virus particles. nih.gov The antiviral activity of PDTC is thought to be mediated by its dysregulation of the cellular ubiquitin-proteasome system. nih.gov

Other studies have investigated the antiviral properties of various compounds against HSV-1. Oridonin was found to significantly inhibit HSV-1 replication and related gene expression. nih.gov Peptoids, which are mimics of antimicrobial peptides, have also demonstrated potent in vitro antiviral activity against HSV-1 by disrupting the viral envelope. mdpi.com Furthermore, certain anthranilamide peptidomimetics have shown good antiviral effects against HSV-1, with their activity influenced by the placement of hydrophobic groups. mdpi.com Officinaloside C, an iridoid compound, has also been identified as having a significant inhibitory effect on HSV-1 plaque formation, viral gene and protein expression, and fluorescent virus replication. semanticscholar.org

Table 2: Antiviral Activity of Indole and Pyrrolidine Analogs

| Compound/Analog | Target Virus | Mechanism/Activity | Source |

| Ethyl 1H-indole-3-carboxylates (9a(2), 9b(1)) | HCV | Inhibition of viral entry and replication | nih.gov |

| 1-Indanone thiosemicarbazones | HCV | Suppression of viral replication | nih.gov |

| Pyrrolidine dithiocarbamate (PDTC) | HSV-1, HSV-2 | Inhibition of viral replication | nih.gov |

| Oridonin | HSV-1 | Inhibition of viral replication and gene expression | nih.gov |

| Peptoids | HSV-1 | Disruption of the viral envelope | mdpi.com |

| Anthranilamide peptidomimetics | HSV-1 | Antiviral effects, dependent on hydrophobic group placement | mdpi.com |

| Officinaloside C | HSV-1 | Inhibition of plaque formation, gene and protein expression | semanticscholar.org |

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Indole derivatives have emerged as a promising class of compounds in this area.

Several studies have synthesized and evaluated various indole-based compounds for their activity against Mycobacterium tuberculosis. For instance, new series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholino/piperidinomethyl derivatives were synthesized and tested. nih.gov Notably, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives showed significant inhibitory activity in primary screens against M. tuberculosis H37Rv. nih.gov

In another study, a series of 1,2,3-trisubstituted indolizines were screened for their in vitro antitubercular activity. nih.gov Several of these compounds were active against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. nih.gov The most potent compound, 3a , which has a fluorine atom on the benzoyl group and a methyl group on the indolizine (B1195054) ring, exhibited a MIC of 4 µg/mL against the H37Rv strain. nih.gov

Table 3: Antitubercular Activity of Indole Analogs

| Compound/Analog | Target Strain | Activity (MIC) | Source |

| 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones | M. tuberculosis H37Rv | Significant inhibitory activity | nih.gov |

| 1-Morpholinomethyl-5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones | M. tuberculosis H37Rv | Significant inhibitory activity | nih.gov |

| Indolizine derivative (3a) | M. tuberculosis H37Rv | 4 µg/mL | nih.gov |

| Indolizine derivatives (2b, 2d, 3d, 4a, 4b) | M. tuberculosis H37Rv | 8 µg/mL | nih.gov |

Antimalarial Activity

Malaria, a life-threatening disease caused by Plasmodium parasites, requires a continuous pipeline of new drugs due to the emergence of drug resistance. nih.gov Indole alkaloids and their hybrids have shown potential as antimalarial agents. nih.gov

Research has demonstrated the antimalarial activity of various indole derivatives. For example, indole-3-glyoxyl tyrosine derivatives have been synthesized and tested against Plasmodium falciparum, the most virulent malaria parasite in humans. nih.govresearchgate.net These compounds exhibited parasite growth inhibition of over 85% and showed low cytotoxicity against human cells, making them promising candidates for further development. nih.govresearchgate.net

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their anti-parasitic activity. broadinstitute.org One compound, 10d , displayed lead-like properties and showed antimalarial activity against both drug-resistant and sensitive strains of P. falciparum with EC50 values around 3 μM. broadinstitute.org

Table 4: Antimalarial Activity of Indole Analogs

| Compound/Analog | Target | Activity | Source |

| Indole-3-glyoxyl tyrosine derivatives | Plasmodium falciparum | >85% parasite growth inhibition | nih.govresearchgate.net |

| 3-Piperidin-4-yl-1H-indole (10d) | Plasmodium falciparum (drug-resistant and sensitive strains) | EC50 ≈ 3 μM | broadinstitute.org |

Antidiabetic Potentials

The management of diabetes mellitus involves controlling blood glucose levels, and inhibitors of enzymes like alpha-glucosidase are a key therapeutic strategy. nih.gov Additionally, targeting receptors such as PPAR-gamma and FFAR1 presents another avenue for developing antidiabetic drugs. nih.govnih.gov

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is an enzyme that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can help to control post-meal blood sugar spikes. nih.gov Several indole and pyrrolidine derivatives have been investigated for their alpha-glucosidase inhibitory activity.

A study on thiazolidinone-based indole analogs revealed a varied range of inhibitory profiles against both α-amylase and α-glucosidase. nih.gov Some analogs showed inhibitory activity with IC50 values ranging from 2.40 ± 0.10 to 31.50 ± 0.50 μM against α-glucosidase. nih.gov Notably, analogs four and five demonstrated several-fold better inhibitory activity than the standard drug acarbose. nih.gov

Similarly, a series of thiazole-based thiazolidinone derivatives showed good α-glucosidase activity, with IC50 values ranging from 2.40 ± 0.10 to 31.40 ± 0.90 μM. researchgate.net Another study synthesized dihydroxy pyrrolidines and found that some derivatives displayed inhibitory activities against α‐glucosidase with IC50 values ranging from 10.35±0.15 to 60.39±1.77 μM. researchgate.net

Furthermore, novel pyridazine-triazole derivatives have been synthesized, and many of them showed significant inhibitory potency against α-glucosidase, with IC50 values ranging from 1.7 to 86.5 µM. nih.gov The search for α-glucosidase inhibitors has also extended to natural sources, with extracts from plants like Mangifera indica showing potent activity.

Table 5: Alpha-Glucosidase Inhibitory Activity of Indole and Pyrrolidine Analogs

| Compound/Analog Class | Activity (IC50) | Source |

| Thiazolidinone-based indole analogs | 2.40 ± 0.10 to 31.50 ± 0.50 μM | nih.gov |

| Thiazole-based thiazolidinone derivatives | 2.40 ± 0.10 to 31.40 ± 0.90 μM | researchgate.net |

| Dihydroxy pyrrolidine derivatives | 10.35±0.15 to 60.39±1.77 μM | researchgate.net |

| Pyridazine-triazole derivatives | 1.7 to 86.5 µM | nih.gov |

PPAR-gamma/FFAR1 Agonism

Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) and free fatty acid receptor 1 (FFAR1, also known as GPR40) are key targets in the development of drugs for type 2 diabetes. nih.govnih.gov FFAR1 activation leads to glucose-dependent insulin (B600854) secretion, while PPAR-gamma is involved in regulating glucose and lipid metabolism. nih.govnih.gov

Research has shown an interaction between PPARG and FFAR1 in modulating insulin secretion. nih.gov Genetic variations in both genes were found to influence insulin secretion in individuals with high levels of non-esterified fatty acids. nih.gov

In the quest for new antidiabetic agents, dual-acting agonists for both FFAR1 and FFAR4 have been developed. nih.gov One study reported the discovery of a 1,3,5-triazine-2-amine-based compound that acts as an allosteric agonist on FFAR1, and subsequent optimization led to analogs with dual-acting agonist properties for both FFAR1 and FFAR4, with some showing single-digit nanomolar potency on FFAR1. nih.gov These findings highlight the potential of developing novel compounds that target these receptors for the treatment of type 2 diabetes. nih.gov

Anti-inflammatory and Antioxidant Properties

The indole nucleus is a prominent scaffold in compounds possessing anti-inflammatory and antioxidant activities. nih.govnih.gov Analogs of this compound have been investigated for these properties, demonstrating significant potential in preclinical models.

Studies on hybrid molecules containing both indole and imidazolidine (B613845) nuclei, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one, have shown promising anti-inflammatory effects. nih.gov In models of air pouch and carrageenan-induced peritonitis, these compounds reduced both leukocyte migration and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov Similarly, N-pyridinyl(methyl)-N1-substituted-3-indolepropanamides have demonstrated significant topical anti-inflammatory activity in mouse ear swelling tests. researchgate.net

The antioxidant potential of indole derivatives has also been a key area of research. Indole-3-carbinol (B1674136), a related phytochemical, has been shown to reverse oxidative stress and decrease inflammatory markers in cell cultures and animal models. nih.gov In experiments using mouse glial cells subjected to oxidative damage, Indole-3-carbinol reversed the increase in inflammatory markers such as IL-6 and TNF-α, as well as markers of oxidative stress. nih.gov Furthermore, a series of 1,3,5-trisubstituted indole derivatives demonstrated neuroprotective effects by shielding neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.gov Indole-3-Propionic Acid (IPA), a metabolite derived from gut microbiota, also exhibits protective effects by limiting inflammation and lipid peroxidation. mdpi.com

Table 1: Anti-inflammatory and Antioxidant Activities of Indole Analogs

| Compound/Analog Class | Observed Activity | Model/Assay | Key Findings | Reference |

|---|---|---|---|---|

| Indole-imidazolidine derivatives | Anti-inflammatory | Carrageenan-induced peritonitis | Reduced leukocyte migration and levels of TNF-α and IL-1β. | nih.gov |

| Indole-3-carbinol | Anti-inflammatory & Antioxidant | LPS-stimulated BV-2 glial cells | Reversed increases in IL-6, TNF-α, and oxidative stress markers. | nih.gov |

| 1,3,5-trisubstituted indole derivatives | Antioxidant & Neuroprotective | H₂O₂-stimulated SH-SY5Y cells | Protected cells against oxidative stress-induced cytotoxicity. | nih.gov |

| Indole-3-Propionic Acid (IPA) | Anti-inflammatory & Antioxidant | Biochemical assays | Limits inflammation and lipid peroxidation. | mdpi.com |

| (C1-R)-31 and (C1-R)-32 | Anti-inflammatory | Carrageenan-induced aseptic inflammation | Showed distinct anti-inflammatory activity. | mdpi.com |

Cannabinoid Receptor (CB1) Agonism

The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor abundant in the central nervous system, is a significant target for therapeutic intervention in pain and other neurological conditions. nih.gov The indole structure has served as a foundation for the development of novel CB1 receptor agonists.

A high-throughput screening campaign identified a novel lead series of indole-3-carboxamides. rsc.org Subsequent structural modifications aimed at improving potency and water solubility led to the discovery of potent, water-soluble CB1 receptor agonists, with one candidate being selected for clinical evaluation as a potential intravenous analgesic. rsc.org Research has also focused on developing peripherally restricted CB1 agonists to mitigate the psychoactive side effects associated with central CB1 activation. nih.gov Indole-3-heterocycle derivatives have been explored in this context, showing efficacy in rodent models of neuropathic pain without causing significant CNS-mediated side effects. nih.gov The development of partial agonists is another strategy to achieve a better therapeutic index, as demonstrated by compounds that show efficacy in animal models of neuropathic and inflammatory pain. nih.gov

Table 2: Indole Analogs as CB1 Receptor Agonists

| Compound/Analog Class | Receptor Interaction | Key Characteristic | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Indole-3-carboxamides | CB1 Agonist | Potent and water-soluble. | Analgesia | rsc.org |

| Indole-3-heterocycles | Peripherally-restricted CB1 Agonist | Low brain-to-plasma ratio. | Neuropathic pain without CNS side effects. | nih.gov |

| BAY 59-3074 | Partial CB1/CB2 Agonist | Centrally penetrating. | Neuropathic and inflammatory pain. | nih.gov |

Investigation into Other Pharmacological Activities

Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govscielo.br Research has shown that as Alzheimer's progresses, BuChE activity tends to increase while AChE activity may decrease, making both enzymes important therapeutic targets. scielo.br

Certain analogs incorporating the pyrrolidine core have been evaluated for this activity. For instance, novel pyrrolidine-2-one derivatives have been studied for their multitargeting potential. researchgate.net One promising compound, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, emerged as a multi-target-directed ligand with inhibitory activity against AChE and BuChE, suggesting it could be a lead structure for developing new agents against Alzheimer's disease. researchgate.net

Table 3: Anticholinesterase Activity of a Pyrrolidine Analog

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | AChE | 6.7 µM | researchgate.net |

| BuChE | 2.35 µM |

Anticonvulsant Activity

The pyrrolidine-2,5-dione ring is a well-established pharmacophore for compounds with anticonvulsant activity. nih.gov Numerous derivatives of this scaffold have been synthesized and evaluated in various animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. mdpi.comnih.govmdpi.com

One study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives found a lead compound that showed a more potent ED₅₀ value than the reference drug valproic acid in the MES test. nih.govresearchgate.net Another series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides also demonstrated broad-spectrum anticonvulsant properties, with one analog showing robust activity in the MES, scPTZ, and 6 Hz models, including a model of drug-resistant epilepsy. mdpi.com The mechanism of action for some of these active compounds is believed to involve the inhibition of voltage-gated sodium and calcium channels. nih.govresearchgate.net

Table 4: Anticonvulsant Activity of Pyrrolidine-2,5-dione Analogs in Mice

| Compound/Analog | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | 6 Hz Test (32mA) (ED₅₀ mg/kg) | Reference |

|---|---|---|---|---|

| Compound 4 (hydrochloride) | 62.14 | > 100 | 75.59 | nih.govresearchgate.net |

| Compound 14 | 49.6 | 67.4 | 31.3 | mdpi.com |

| Compound 6 | 68.30 | > 300 | 28.20 | mdpi.com |

| Valproic Acid (Reference) | 252.7 | - | 130.6 | nih.govmdpi.comresearchgate.net |

Immunomodulatory Effects

The immunomodulatory effects of these compounds are closely linked to their anti-inflammatory properties. The ability of certain indole analogs to reduce leukocyte migration and the production of key inflammatory cytokines (TNF-α and IL-1β) indicates a direct modulation of the immune response. nih.gov

Furthermore, gut microbiota-derived metabolites like Indole-3-Propionic Acid (IPA) are known to have a complex impact on the immune system, exhibiting both pro- and anti-inflammatory properties that are crucial for maintaining homeostasis. mdpi.com These findings suggest that the therapeutic effects of indole and pyrrolidine derivatives in inflammatory conditions are mediated, at least in part, through the modulation of immune cell function and signaling pathways. nih.govmdpi.com

Neuroprotective Effects

Beyond symptomatic treatment, there is significant interest in developing agents that offer neuroprotection in degenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.com Indole-based compounds have shown considerable promise in this area.

A series of 1,3,5-trisubstituted indole derivatives were found to be largely non-toxic to neuroblastoma cells and exhibited significant neuroprotective activity. nih.gov These compounds protected cells against cytotoxicity induced by both hydrogen peroxide and amyloid-beta fragments, which are key pathological factors in Alzheimer's disease. nih.gov Similarly, novel pyrrolidine-2-one derivatives demonstrated neuroprotective effects in a mouse model of scopolamine-induced cognitive impairment, improving learning and memory parameters. researchgate.net The neuroprotective actions of these compounds are often linked to their antioxidant properties and their ability to reduce oxidative and nitrosative stress. researchgate.netnih.gov For example, Indole-3-Propionic Acid (IPA) has been shown to have a protective role in migraine pathophysiology by reducing nitrosative stress. nih.gov

Table 5: Neuroprotective Activity of Indole and Pyrrolidine Analogs

| Compound/Analog Class | Model | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| 1,3,5-trisubstituted indole derivatives | Aβ(25–35)-induced cytotoxicity in SH-SY5Y cells | Protected against Aβ-induced cell death. | nih.gov |

| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment in mice | Ameliorated learning and memory deficits. | researchgate.net |

| Indole-3-Propionic Acid (IPA) | Migraine patients (clinical study) | Levels negatively correlated with attack frequency, suggesting a protective role. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Pyrrolidine (B122466) Ring Substitutions on Biological Activity and Selectivity

Substitutions on the pyrrolidine ring of 3-(pyrrolidin-1-ylmethyl)indole analogs have a profound impact on their biological activity and selectivity, particularly for serotonin (B10506) (5-HT) receptors. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers opportunities for stereochemical diversity and exploration of the surrounding chemical space through its sp3-hybridized carbons. nih.govnih.gov

Initial studies identified that even simple pyrrolidine-containing structures can exhibit significant receptor affinity. For instance, the compound 3-[2-(pyrrolidin-1-yl)ethyl]indole was found to have a notable selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. nih.gov This foundational observation prompted further exploration of the pyrrolidine moiety.

The introduction of substituents on the pyrrolidine ring has been a key strategy to enhance potency and selectivity. For example, the addition of a methylbenzylamine group to the pyrrolidine ring of a 3-[2-(pyrrolidin-1-yl)ethyl]indole derivative resulted in compounds with nanomolar affinity for the 5-HT1D receptor and a remarkable 100-fold increase in selectivity against the 5-HT1B receptor. nih.gov This highlights that the region around the pyrrolidine ring can differentiate between closely related receptor subtypes. The nature and position of these substituents are critical; for example, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position of the pyrrolidine ring was found to strongly influence anticonvulsant activity. nih.gov

Furthermore, the basicity of the pyrrolidine nitrogen is a key determinant of activity, as it is often involved in crucial interactions with the target protein, such as forming a salt bridge with an aspartate residue in serotonin receptors. nih.gov The nucleophilicity of this nitrogen also makes it a common point for substitution. nih.gov

Impact of Indole (B1671886) Ring Substitutions (e.g., at C-5 position) on Potency and Efficacy

The indole nucleus of the this compound scaffold provides a broad surface for modification, with the C-5 position being a particularly important site for influencing potency and efficacy. The electronic and steric properties of substituents at this position can significantly modulate the interaction of the ligand with its biological target.

In the context of serotonin receptor ligands, modifications at the C-5 position have been instrumental in fine-tuning selectivity. For instance, in a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, the introduction of an oxazolidinone moiety at the 5-position of the indole ring led to compounds with up to 163-fold selectivity for the 5-HT1D receptor over the 5-HT1B subtype. nih.gov This demonstrates that the C-5 position can accommodate relatively large substituents, which can extend into and interact with specific subpockets of the receptor, thereby enhancing selectivity.

Furthermore, studies on other indole-based compounds have consistently shown the importance of the C-5 position. For example, in a series of indole-3-carboxamides developed as cannabinoid CB1 receptor agonists, structural variations at the C-5 position were explored to improve properties like water solubility and potency. nih.gov

Stereochemical Considerations and Enantiomeric Specificity in Receptor Binding and Function

The presence of chiral centers within the this compound scaffold, particularly on the pyrrolidine ring, introduces the possibility of stereoisomers with distinct pharmacological properties. The three-dimensional arrangement of substituents can dramatically affect how a ligand fits into the binding pocket of a receptor, leading to differences in affinity, efficacy, and selectivity between enantiomers.

The importance of stereochemistry is well-documented for this class of compounds. For example, the (R)-enantiomer of 3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole was specifically investigated, indicating that the stereochemistry at the C-2 position of the pyrrolidine ring is crucial for high-affinity binding to 5-HT1B/1D receptors. nih.gov In another study on the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole, stereogenic differentiation in the aminoethyl side chain was discovered to be a key factor in their serotonergic pharmacology. dundee.ac.uk

This enantiomeric specificity arises from the specific interactions that one stereoisomer can form with the chiral environment of the receptor's binding site, while the other cannot. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The synthesis of enantiomerically pure compounds is therefore a critical aspect of drug discovery in this area to isolate the more active and selective enantiomer and avoid potential off-target effects or reduced efficacy from the other. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the optimization of lead compounds, and they have been applied to derivatives of the this compound scaffold to improve properties and explore new chemical space. mdpi.com

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. This can lead to novel compounds with improved pharmacokinetic properties, reduced toxicity, or new intellectual property. For example, starting from an indole core, a scaffold hop to an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2. rsc.org While not directly involving the this compound scaffold, this demonstrates the feasibility of replacing the indole ring with other heterocycles. Another approach could involve replacing the pyrrolidine ring with other cyclic amines to modulate basicity and conformational flexibility.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy can be used to fine-tune potency, selectivity, and metabolic stability. For instance, in a series of indolin-2-one derivatives, an acylureido moiety was bioisosterically replaced with a malonamido or a pyridinoylamido moiety to produce potent and selective Aurora-B inhibitors. nih.gov For the this compound scaffold, one could envision replacing the indole ring with other aromatic or heteroaromatic systems, or modifying the pyrrolidine ring with bioisosteric replacements to alter its properties.

Computational Chemistry in SAR Elucidation and Ligand Design

Computational chemistry plays a vital role in understanding the structure-activity relationships of this compound derivatives and in the rational design of new ligands. Techniques such as molecular docking and pharmacophore modeling provide valuable insights into ligand-protein interactions and guide the synthesis of novel compounds.

Molecular Docking and Ligand-Protein Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are crucial for binding affinity.

For ligands based on the this compound scaffold, docking studies have been instrumental in elucidating their binding modes within serotonin receptors. These studies often reveal that the protonated nitrogen of the pyrrolidine ring forms a crucial salt bridge with a conserved aspartate residue (Asp 3.32) in the transmembrane domain of the receptor. nih.gov The indole moiety typically penetrates into a hydrophobic pocket of the receptor. nih.gov By understanding these binding modes, medicinal chemists can design modifications to the scaffold that enhance these interactions or exploit additional binding pockets, leading to increased potency and selectivity. For example, docking studies can help rationalize why certain substitutions on the indole or pyrrolidine rings lead to improved activity, guiding further synthetic efforts.

Ligand-Based Virtual Screening and Pharmacophore Modeling

When the three-dimensional structure of the target receptor is unknown or of low resolution, ligand-based methods such as pharmacophore modeling and virtual screening become particularly useful.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that a molecule must possess to be active at a particular receptor. For serotonin receptor ligands, a common pharmacophore model includes a positive ionizable feature (corresponding to the basic nitrogen of the pyrrolidine), an aromatic ring (the indole), and one or more hydrogen bond acceptors or hydrophobic features. scholarsresearchlibrary.com These models can then be used as 3D queries to search large chemical databases for novel compounds that fit the pharmacophore, a process known as virtual screening.

This approach has been successfully used to identify new chemotypes for various targets, including serotonin receptors. By starting with a set of known active this compound derivatives, a pharmacophore model can be generated and validated, and subsequently used to discover new scaffolds with potentially improved properties. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational and statistical techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in modern drug discovery, enabling the prediction of the activity of novel molecules and guiding the rational design of more potent and selective analogs. In the context of this compound and its derivatives, QSAR studies aim to identify the key structural, physicochemical, and electronic properties that govern their interaction with specific biological targets.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features through molecular descriptors, statistical methods can be employed to build predictive models. These models not only facilitate the virtual screening of large compound libraries but also provide insights into the mechanism of action at a molecular level.

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, Kᵢ) is compiled. This set is usually divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, 2D fingerprints), or 3D (e.g., steric fields, electrostatic potentials).

Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant ones is selected to avoid overfitting and to build a robust and interpretable model.

Model Building: A mathematical model is generated using various statistical techniques to correlate the selected descriptors with the biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various internal and external validation techniques.

For indole derivatives, including those with a 3-substituted pyrrolidine moiety, various QSAR approaches have been employed to explore their therapeutic potential, such as anticancer, anti-inflammatory, and receptor binding activities. nih.govnih.gov

Research Findings in QSAR Studies of Indole Derivatives

QSAR studies on indole derivatives have revealed important structural requirements for various biological activities. For instance, in the context of anticancer activity, the substitution pattern on the indole ring and the nature of the substituent at the 3-position are critical. neliti.com Studies on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors have demonstrated that 2D-QSAR models can achieve high predictive accuracy (R²test = 0.96) using partial least squares regression.

In a study on pyrido[3,4-b]indole derivatives as inhibitors of colon and pancreatic cancer cell proliferation, Kernel-based Partial Least Squares (KPLS) regression analysis with 2D fingerprint descriptors yielded predictive QSAR models. nih.gov The atom triplet and linear fingerprint descriptors were found to be particularly effective in modeling the antiproliferative activity. nih.gov

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to indole and 7-azoindole derivatives as ROCK-2 inhibitors. nih.gov These studies provide a three-dimensional map of the steric and electrostatic fields around the molecules, highlighting regions where modifications would likely enhance or diminish biological activity. For example, the presence of an electropositive group linked to a methoxy-benzene ring and bulkier substituents in the methyl dihydroindole region were found to enhance inhibitory activity. nih.gov

To illustrate the application of QSAR, the following interactive data table presents a hypothetical set of this compound analogs and their corresponding biological activities, along with key molecular descriptors that could be used in a QSAR model.

Mechanistic Investigations and Molecular Interactions

Elucidation of Receptor Binding Domains and Ligand-Receptor Interactions

The 3-(pyrrolidin-1-ylmethyl)indole scaffold has been instrumental in the design of selective ligands for various receptors, most notably serotonin (B10506) (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention. nih.gov

Differentiation of 5-HT1D vs. 5-HT1B Binding Pockets

A significant area of research has been the development of ligands that can selectively target the 5-HT1D receptor over the closely related 5-HT1B receptor. nih.gov While clinically effective anti-migraine drugs like Sumatriptan show little selectivity between these two receptor subtypes, the differential expression of 5-HT1D and 5-HT1B receptors in neural and vascular tissues has spurred the quest for subtype-selective compounds. It is hypothesized that a selective 5-HT1D agonist could offer similar clinical efficacy in migraine treatment but with a reduced side-effect profile. nih.gov

Studies on a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have provided crucial insights into the structural basis of this selectivity. One particular pyrrolidine (B122466) derivative was found to have a 9-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. Further modifications, such as the substitution of the pyrrolidine ring with methylbenzylamine groups, led to compounds with nanomolar affinity for the 5-HT1D receptor and a remarkable 100-fold selectivity over the 5-HT1B receptor. nih.gov

These investigations suggest that the binding pockets of the 5-HT1D and 5-HT1B receptors can be distinguished by appropriate ligand modifications. Specifically, a large binding pocket is present in the 5-HT1D receptor domain that is absent in the 5-HT1B receptor. This difference in the topographies of the binding sites, particularly in the region that interacts with a key aspartate residue, allows for the design of ligands that preferentially bind to the 5-HT1D subtype. nih.gov For instance, the introduction of oxazolidinone moieties at the 5-position of the indole (B1671886) ring resulted in compounds with up to 163-fold selectivity for the 5-HT1D receptor. nih.gov These selective agonists are valuable tools for delineating the specific roles of the 5-HT1D receptor in physiological processes and in the pathophysiology of conditions like migraine. nih.govnih.gov

Molecular Mechanisms of Anticancer Action

The this compound core is a feature of several compounds investigated for their anticancer properties. These derivatives exert their effects through various molecular mechanisms, including the targeting of G-quadruplex DNA structures, disruption of critical protein-protein interactions in cancer-related pathways, and inhibition of key survival proteins.

G-quadruplex Binding

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are often found in telomeres and the promoter regions of oncogenes, and their formation can influence gene expression. Consequently, molecules that can bind to and stabilize G4s have emerged as potential anticancer agents. nih.govfrontiersin.org

Several G4 ligands, such as BRACO-19, have been studied for their ability to interact with these structures. nih.govnih.gov While the specific contribution of the this compound moiety to G4 binding is an area of ongoing investigation, the indole scaffold itself is a common feature in many G4-interactive compounds. The planar aromatic surface of the indole ring can stack on the external G-quartets, while the side chains can interact with the grooves and loops of the G4 structure.

MDM2-p53 Pathway Disruption

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. acs.orgnih.gov In many cancers where p53 is not mutated, its function is often abrogated by its negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. acs.orgnih.gov Therefore, disrupting the MDM2-p53 interaction is a promising strategy for reactivating p53 and restoring its tumor-suppressive functions. nih.gov